Ioglunide
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O9/c1-6(27)24(2)13-10(20)8(17(32)22-3-4-25)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33)/t7-,14-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYPLCHSCOJEIZ-GMYJMXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NCCO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)C(=O)NCCO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024027 | |
| Record name | 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56562-79-9 | |
| Record name | Ioglunide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056562799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOGLUNIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4XU46CRKN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Reaction Setup and Parameters
The synthesis of Ioglunide’s triiodinated intermediate centers on an electrochemical cell comprising a platinum anode and graphite cathode immersed in a methanol-water solvent system. Critical parameters include:
Solvent Composition :
-
Methanol-water mixtures (4:1 to 9:1 v/v) optimize iodine solubility while maintaining electrolyte conductivity.
-
Protic solvents stabilize iodonium (I⁺) intermediates, enhancing electrophilic aromatic substitution.
pH Control :
-
Sulfuric acid (97%) maintains pH 1–2, preventing iodine disproportionation (3I₂ + 3H₂O ⇌ 5I⁻ + IO₃⁻ + 6H⁺).
-
Acidic conditions favor the anodic oxidation of iodide (2I⁻ → I₂ + 2e⁻) and subsequent generation of I⁺ species.
Electrical Parameters :
Iodination Mechanism
The process occurs in two stages:
-
Electrochemical Generation of I⁺ :
At the anode:Methanol acts as a proton donor, stabilizing I⁺ intermediates.
-
Electrophilic Aromatic Substitution :
The phenolic substrate undergoes sequential iodination at ortho/para positions relative to hydroxyl and amide directing groups. Steric effects from the 3,5-disubstituents drive preferential iodination at the 2,4,6-positions.
Stepwise Synthesis of this compound
Preparation of 3,5-Bis(2,3-Dihydroxypropylaminocarbonyl)phenol
The precursor is synthesized via:
Triiodination Protocol (Adapted from EP2093206A1 )
| Parameter | Detail |
|---|---|
| Substrate | 3,5-Bis(2,3-DHPAC)-phenol |
| I₂ Loading | 3.1 eq (1.55 mmol per 50 mL) |
| Temperature | 20–25°C (reflux post-iodination) |
| Reaction Time | 3 h (electrolysis) + 9 h (reflux) |
| Yield | 68–72% (crude) |
Procedure :
-
Electrolyte Preparation :
Dissolve KI (1.55 mmol) and H₂SO₄ (2 mL) in methanol (50 mL). -
Galvanostatic Operation :
Apply 200 mA/cm² for 3 h, maintaining pH 1.5 ± 0.2. -
Substrate Addition :
Add phenolic precursor (0.17 mmol) in three equal portions, refluxing for 1 h after each addition. -
Work-Up :
Process Optimization and Challenges
Solvent Evaporation Mitigation
Methanol’s low boiling point (64.7°C) necessitates:
Byproduct Formation
Common impurities include:
Stereochemical Control
The pentahydroxyhexanoyl side chain’s (2S,3S,4R,5R) configuration is preserved via:
Industrial-Scale Considerations
Continuous Flow Adaptation
Recent patents suggest replacing batch reactors with:
化学反応の分析
反応の種類: イオグルニドは、トリヨードベンゼン環の存在により、置換反応など、さまざまな化学反応を起こします。 この化合物の安定性は、その反応における重要な要素であり、臨床設定における副作用を最小限に抑えるように設計されています .
一般的な試薬と条件: イオグルニドの合成には、親水性のN-ヒドロキシエチルカルバミルラジカルの置換を促進する試薬が使用されます。 反応条件は、糖置換基の脱離を防ぐために注意深く制御されています .
生成される主な生成物: 合成の主要な生成物はイオグルニドそのものであり、その後、臨床用途における安定性と有効性を確保するために凍結乾燥されます .
4. 科学研究への応用
イオグルニドは、特に神経放射線学の分野で、いくつかの科学研究への応用があります。その神経毒性が低いため、髄腔造影と脳槽造影のための造影剤として好まれています。 この化合物は、動物実験と臨床試験で広く研究されており、最小限の副作用で鮮明な画像を提供する安全性と有効性が実証されています .
医療画像における用途に加えて、イオグルニドの独自の化学的特性は、化学や薬理学など、さまざまな研究分野において注目されています。 その安定性と低毒性は、これらの分野での応用における重要な要素です .
科学的研究の応用
Ioglunide has several scientific research applications, particularly in the field of neuroradiology. Its reduced neurotoxicity makes it a preferred contrast medium for myelography and cisternography. The compound has been extensively studied in animal experiments and clinical trials, demonstrating its safety and efficacy in providing clear imaging with minimal side effects .
In addition to its use in medical imaging, this compound’s unique chemical properties make it a subject of interest in various research fields, including chemistry and pharmacology. Its stability and reduced toxicity are key factors in its application in these areas .
作用機序
イオグルニドは、画像化手順においてコントラストを提供することで作用し、髄膜周囲腔と脳周囲腔を鮮明に可視化することができます。この化合物のトリヨードベンゼン環中の親水性のN-ヒドロキシエチルカルバミルラジカルは、神経毒性を低下させ、体の敏感な領域での使用をより安全なものにします。 その作用に関与する分子標的と経路は、主に、重大な副作用を引き起こすことなく画像を強化する能力に関連しています .
類似の化合物:
- メトリザミド
- イオパミドール
- イオヘキソール
比較: イオグルニドは、神経毒性が低く、臨床的な許容範囲が優れているため、類似の化合物の中でも際立っています。 メトリザミドとイオパミドールも造影剤として使用されていますが、イオグルニドの親水性のN-ヒドロキシエチルカルバミルラジカルを含む独自の化学構造は、安全性と有効性において大きな利点をもたらします .
結論として、イオグルニドは、他の造影剤と比較して神経毒性が低く、臨床的な許容範囲が向上しているため、医療画像の分野において重要な化合物です。その独自の化学的特性と広範な研究への応用は、さまざまな科学分野における重要な研究対象となっています。
類似化合物との比較
Metrizamide
Structural Similarities :
- Both ioglunide and metrizamide are nonionic, triiodinated compounds with polyhydroxyalkyl residues attached via amide bonds to enhance solubility .
- Unlike ionic agents (e.g., diatrizoate), their nonionic nature reduces electrolyte interference and osmotic load.
Functional Differences :
| Parameter | This compound | Metrizamide |
|---|---|---|
| Osmolality | Low (exact value not reported) | Higher than this compound |
| Neurotoxicity | Minimal EEG changes (3.7%) | Higher risk of seizures |
| Clinical Use Period | 1980s–1990s (limited adoption) | 1970s–1980s (first nonionic agent) |
| Safety Profile | No severe neuropsychiatric effects | Associated with arachnoiditis |
Metrizamide, the first nonionic contrast agent, was pivotal in transitioning from hyperosmolar ionic agents.
Iophendylate
Functional Similarities :
- Both this compound and iophendylate were used for myelography to visualize spinal pathologies.
Key Contrasts :
| Parameter | This compound | Iophendylate |
|---|---|---|
| Chemical Class | Water-soluble, nonionic | Oil-based, ionic |
| Osmolality | Low | Very high |
| Adverse Effects | Mild meningeal irritation (16%) | Severe arachnoiditis, chronic inflammation |
| Clinical Era | 1980s–1990s | 1940s–1980s |
Iophendylate, an oil-based agent , caused persistent inflammation due to poor absorption, necessitating replacement by water-soluble alternatives like this compound. Despite this compound’s superior acute safety , its inability to match the imaging clarity of iophendylate in certain applications delayed full adoption .
Research Findings and Clinical Implications
- Safety vs.
- Osmolality Paradox : Improved safety in this compound was unrelated to osmolality, challenging the prevailing hypothesis that lower osmolality directly reduces toxicity .
- Legacy: Both this compound and metrizamide were eclipsed by modern nonionic agents (e.g., iohexol) with optimized safety and imaging profiles.
生物活性
Ioglunide is a nonionic contrast medium primarily used in neuroradiology for procedures such as myelography and cisternography. Its unique properties and biological activity have made it a subject of interest in various studies, particularly regarding its safety profile and effects on neurological functions.
This compound is characterized by its high iodine content, which enhances its radiopacity. The compound is a triiodinated isophthalic acid diamide, designed to be hydrophilic, which aids in its solubility and compatibility with biological tissues. Its formulation allows for low osmotic pressure and viscosity, making it suitable for intravasal applications without significant adverse effects.
Electroencephalogram (EEG) Studies
A critical aspect of this compound's biological activity is its effect on brain electrical activity. A study involving 126 patients who underwent myelography or cisternography with this compound reported minimal changes in EEG readings. Specifically, only 3.7% of subjects exhibited EEG changes post-procedure, indicating a favorable safety profile concerning neurological function .
Adverse Reactions
In the same study, moderate meningeal signs were observed in 16% of the subjects; however, no severe adverse reactions such as psychoorganic syndrome or hallucinations were noted. This suggests that this compound offers a significant advantage over traditional ionic contrast agents, which often have higher incidence rates of adverse effects .
Compatibility and Efficacy
Research has shown that this compound demonstrates excellent local compatibility and low neurotoxicity in various animal models. In vitro studies indicate that it interacts minimally with proteins and exhibits low membrane-damaging effects, making it a promising candidate for safe contrast media .
Table 1: Summary of Biological Activity Studies on this compound
This compound's mechanism as a contrast agent relies on its ability to absorb X-rays due to its iodine content. The hydrophilic nature of the compound facilitates rapid dispersion in bodily fluids, allowing for clearer imaging results during diagnostic procedures. Its formulation minimizes the risk of precipitation or aggregation within the vascular system, enhancing its safety during administration.
Q & A
Basic Research Questions
Q. What are the key considerations when designing initial experiments to characterize Ioglunide’s physicochemical properties?
- Methodological Answer : Begin with a systematic review of existing literature to identify gaps in physicochemical data (e.g., solubility, stability, crystallinity). Design experiments using validated analytical techniques (e.g., HPLC, NMR) and include controls for environmental variables (temperature, humidity). Document protocols in detail, including instrumentation parameters and calibration procedures, to ensure reproducibility . For novel properties, use triplicate measurements and compare results with structurally analogous compounds to validate findings .
Q. How can researchers ensure the reproducibility of this compound’s synthesis across laboratories?
- Methodological Answer : Publish step-by-step synthetic protocols with explicit reaction conditions (e.g., molar ratios, catalysts, purification methods). Include raw spectral data (e.g., IR, mass spectrometry) in supplementary materials for cross-verification. Conduct interlaboratory trials to identify critical variables (e.g., solvent purity, stirring rates) and refine protocols iteratively . Use statistical tools like coefficient of variation (CV) to quantify batch-to-batch consistency .
Q. What strategies validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Employ International Council for Harmonisation (ICH) guidelines for method validation: test specificity (via spiked samples), linearity (across expected concentration ranges), and accuracy/recovery rates. Use internal standards to correct for matrix effects. For bioanalytical assays, validate against established pharmacokinetic models and include limits of detection/quantification (LOD/LOQ) .
Q. How should researchers structure literature reviews to identify gaps in this compound’s mechanistic studies?
- Methodological Answer : Use systematic review frameworks (e.g., PRISMA) to catalog studies by mechanism (e.g., enzyme inhibition, receptor binding). Prioritize high-impact journals and avoid sources with unverified data (e.g., non-peer-reviewed platforms). Map contradictions in reported mechanisms using tools like SWOT analysis to highlight understudied pathways .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s bioactivity across in vitro vs. in vivo models?
- Methodological Answer : Apply the "principal contradiction" framework to isolate variables causing discrepancies (e.g., metabolic activation, bioavailability). Conduct parallel assays under identical conditions (e.g., cell lines vs. animal models) and use multi-omics approaches (transcriptomics, metabolomics) to identify confounding factors. Statistically compare dose-response curves using ANOVA with post-hoc tests to quantify model-specific biases .
Q. What advanced statistical methods are optimal for analyzing non-linear dose-response relationships in this compound’s toxicity studies?
- Methodological Answer : Employ mixed-effects models to account for inter-subject variability. Use Bayesian hierarchical models for small sample sizes or censored data. For threshold identification, apply segmented regression or PROAST software. Validate findings with bootstrapping to assess confidence intervals .
Q. How can interdisciplinary approaches enhance understanding of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) interplay?
- Methodological Answer : Integrate computational modeling (e.g., physiologically based pharmacokinetic (PBPK) simulations) with experimental data from microdialysis or PET imaging. Collaborate with bioinformaticians to map PK-PD correlations using machine learning (e.g., random forests for feature selection). Cross-validate predictions with in situ perfusion studies .
Q. What methodologies address long-term stability challenges in this compound formulations?
- Methodological Answer : Design accelerated stability studies (ICH Q1A guidelines) under stress conditions (heat, light, humidity). Use Arrhenius modeling to predict shelf life. Pair with real-time stability data and spectroscopic monitoring (e.g., Raman for polymorphic transitions). For degradation products, apply LC-MS/MS and toxicity risk assessment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
